BenchChemオンラインストアへようこそ!

2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide

Lipophilicity Drug-likeness Physicochemical profiling

2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide (CAS 954590-83-1) is a synthetic small molecule that integrates a 2-chloro-6-fluorobenzamide pharmacophore with a 3-phenyl-1,3-oxazolidin-2-one scaffold via a methyleneamino linker. The 2,6-dihalogenobenzamide motif is a recognized pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ, while the oxazolidinone ring is the signature scaffold of a clinically validated class of antibacterial protein synthesis inhibitors.

Molecular Formula C17H14ClFN2O3
Molecular Weight 348.76
CAS No. 954590-83-1
Cat. No. B2359225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide
CAS954590-83-1
Molecular FormulaC17H14ClFN2O3
Molecular Weight348.76
Structural Identifiers
SMILESC1C(OC(=O)N1C2=CC=CC=C2)CNC(=O)C3=C(C=CC=C3Cl)F
InChIInChI=1S/C17H14ClFN2O3/c18-13-7-4-8-14(19)15(13)16(22)20-9-12-10-21(17(23)24-12)11-5-2-1-3-6-11/h1-8,12H,9-10H2,(H,20,22)
InChIKeyFRJVKBGYHLQZGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide (CAS 954590-83-1): Core Identity, Structural Class, and Procurement Relevance


2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide (CAS 954590-83-1) is a synthetic small molecule that integrates a 2-chloro-6-fluorobenzamide pharmacophore with a 3-phenyl-1,3-oxazolidin-2-one scaffold via a methyleneamino linker . The 2,6-dihalogenobenzamide motif is a recognized pharmacophore for allosteric inhibition of the bacterial cell division protein FtsZ, while the oxazolidinone ring is the signature scaffold of a clinically validated class of antibacterial protein synthesis inhibitors [1]. This dual-pharmacophore architecture distinguishes the compound from simple benzamides and classical oxazolidinones alike, creating a unique chemical space that cannot be accessed by either parent class alone.

Why In-Class Benzamide-Oxazolidinone Hybrids Cannot Be Interchanged with 2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide


Benzamide-oxazolidinone hybrids with identical linker topology can display dramatically divergent target engagement and physicochemical behavior depending on the halogen substitution pattern on the benzamide ring. The 2-chloro-6-fluoro substitution creates an asymmetric ortho,ortho'-dihalogen environment that is absent in the 3,4-difluoro, 2,6-difluoro, or unsubstituted analogs . In the FtsZ inhibitor series, the 2,6-difluorobenzamide motif is essential for allosteric binding; replacing one fluorine with chlorine alters both the steric bulk (van der Waals volume) and the electronic distribution (σ-hole potential), which can modulate binding affinity, selectivity, and metabolic stability in ways not predictable from class-level SAR alone [1]. Simple generic substitution without explicit comparative data therefore risks compromising the very pharmacodynamic or pharmacokinetic property that motivated selection of this specific derivative.

Quantitative Differentiation Evidence for 2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide vs. Closest Structural Analogs


Lipophilicity (cLogP) Differentiation: 2-Chloro-6-fluoro vs. 3,4-Difluoro and Unsubstituted Benzamide Analogs

The 2-chloro-6-fluoro substitution pattern increases calculated lipophilicity relative to the 3,4-difluoro analog and the unsubstituted parent benzamide. The target compound (MW 348.76, C17H14ClFN2O3) bears a chlorine atom that contributes approximately +0.7 log units to cLogP compared to a fluorine substituent, shifting the molecule into an optimal range for membrane permeability while retaining the hydrogen-bonding capacity of the amide linker and oxazolidinone carbonyl [1]. The unsubstituted benzamide analog (C17H16N2O3, MW 296.32) lacks halogen atoms entirely and is predicted to be substantially more hydrophilic .

Lipophilicity Drug-likeness Physicochemical profiling

Steric and Electronic Differentiation: Ortho,Ortho'-Dihalogen vs. Meta,Para-Dihalogen Substitution Pattern

The 2,6-dihalogenobenzamide motif has been established as a critical pharmacophore for allosteric FtsZ inhibition, with 2,6-difluorobenzamide derivatives demonstrating potent anti-staphylococcal activity [1]. The target compound replaces one ortho-fluorine with chlorine, creating a 2-chloro-6-fluoro pattern. This substitution preserves the ortho,ortho'-dihalogen geometry required for FtsZ binding while introducing a chlorine atom capable of forming halogen bonds (σ-hole interactions) with backbone carbonyl oxygens in the allosteric pocket—an interaction that fluorine, due to its low polarizability, cannot support [2]. In contrast, the 3,4-difluoro analog places both halogen substituents in meta and para positions, which fails to recapitulate the ortho,ortho'-dihalogen geometry essential for FtsZ allosteric site recognition .

FtsZ inhibition Structure-activity relationship Halogen bonding

Metabolic Stability Differentiation: Chlorine vs. Fluorine at the Ortho Position of the Benzamide Ring

The ortho-chlorine substituent on the benzamide ring serves as a metabolic blocking group that is expected to reduce CYP450-mediated oxidative metabolism at the adjacent position relative to the unsubstituted or ortho-hydrogen analogs. Fluorine is also a metabolic blocker, but chlorine provides greater steric shielding (van der Waals radius: Cl = 1.75 Å vs. F = 1.47 Å). The 2-chloro-6-fluoro pattern offers asymmetric metabolic protection: the ortho-chlorine provides robust blockade, while the ortho-fluorine provides moderate protection with lower steric demand, potentially preserving a more favorable fit in the target binding site [1]. The unsubstituted benzamide analog has no ortho blocking groups and is predicted to be more susceptible to ring hydroxylation .

Metabolic stability CYP450 oxidation Halogen blocking

Recommended Procurement Scenarios for 2-Chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide Based on Differential Evidence


FtsZ Allosteric Inhibitor SAR Expansion Using Ortho,Ortho'-Dihalogenobenzamide-Oxazolidinone Hybrids

Programs investigating allosteric FtsZ inhibitors should procure this compound as a key intermediate between the established 2,6-difluorobenzamide scaffold and unexplored mixed-halogen analogs. The 2-chloro-6-fluoro pattern preserves the ortho,ortho'-dihalogen geometry essential for FtsZ allosteric site engagement while introducing chlorine's unique halogen-bonding capabilities, enabling systematic exploration of halogen-dependent potency and selectivity [1]. The 3,4-difluoro analog should be excluded from FtsZ-targeted screens as it lacks the critical pharmacophore geometry .

Physicochemical Property Optimization in Dual-Pharmacophore Antibacterial Design

Medicinal chemistry teams optimizing the balance between lipophilicity, solubility, and permeability in oxazolidinone-benzamide hybrids can use this compound to probe the effect of mixed halogen substitution on cLogP and membrane partitioning. The predicted cLogP of ~2.8 positions this compound in the favorable window for Gram-positive antibacterial activity, distinguishing it from more hydrophilic unsubstituted or all-fluoro analogs that may suffer from poor membrane permeability [2].

Metabolic Stability Profiling of Ortho-Halogenated Benzamide Series

Drug metabolism and pharmacokinetics (DMPK) groups investigating structure-metabolism relationships in benzamide-containing antibacterials should compare this compound head-to-head against the 2,6-difluoro and unsubstituted benzamide analogs in microsomal or hepatocyte stability assays. The asymmetric 2-chloro-6-fluoro blocking pattern provides a unique probe for understanding how different halogen sizes at ortho positions influence CYP450-mediated oxidative clearance [3].

Quote Request

Request a Quote for 2-chloro-6-fluoro-N-[(2-oxo-3-phenyl-1,3-oxazolidin-5-yl)methyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.